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Abstract
Enrupatinib (EI-1071) is a potent and selective small-molecule inhibitor of the Colony-

Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglia function.

While demonstrating a promising safety profile in early clinical trials and high selectivity in

preclinical studies, a thorough understanding of its potential off-target interactions is crucial for

comprehensive risk assessment and informed clinical development. This technical guide

provides a detailed overview of the known and potential off-target effects of Enrupatinib,

summarizing available quantitative data, outlining relevant experimental protocols, and

visualizing key signaling pathways and experimental workflows.

Introduction to Enrupatinib and its Primary Target
Enrupatinib is under development for the treatment of various conditions, including

neuroinflammatory diseases like Alzheimer's disease and certain cancers[1][2][3]. Its primary

mechanism of action is the inhibition of CSF-1R, a receptor tyrosine kinase essential for the

survival, proliferation, and differentiation of myeloid cells, including microglia in the central

nervous system and tumor-associated macrophages (TAMs) in the tumor microenvironment[4]

[5][6]. By inhibiting CSF-1R, Enrupatinib can modulate the inflammatory functions of these

cells.
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The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a

cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK

pathways, which are critical for cell survival and proliferation.
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Figure 1: Simplified CSF-1R Signaling Pathway and Enrupatinib's Point of Intervention.

Off-Target Kinase Profiling of Enrupatinib
A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across the

human kinome. Available data indicates that Enrupatinib is a highly selective inhibitor of CSF-

1R.

Kinome Scan Data Summary
In a preclinical study presented at the American Association for Cancer Research (AACR)

Annual Meeting in 2019, Enrupatinib (EI-1071) was evaluated against a panel of 453 kinases.

The results demonstrated that Enrupatinib has nanomolar potency against CSF-1R, with no

significant inhibition of the other kinases tested[6][7]. This high degree of selectivity is a key

feature of the drug candidate.

Selectivity Against Homologous Kinases
While comprehensive quantitative data from the full kinome scan is not publicly available, the

2019 AACR presentation provided qualitative data on Enrupatinib's selectivity against closely

related kinases, which are often the most likely off-targets for kinase inhibitors.

Kinase Target Primary Family Selectivity vs. CSF-1R

CSF-1R Type III RTK Primary Target

c-Kit Type III RTK >100-fold

Flt3 Type III RTK >450-fold

PDGFRα Type III RTK >220-fold

PDGFRβ Type III RTK >6000-fold

Data sourced from Elixiron

Immunotherapeutics AACR

2019 Poster Presentation.[6]

This high selectivity against other members of the type III receptor tyrosine kinase family

underscores the specific design of Enrupatinib.
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Potential Class-Wide Off-Target Effects of CSF-1R
Inhibitors
In the absence of significant known off-target kinase activities for Enrupatinib, it is valuable to

consider the potential for class-wide off-target effects observed with other CSF-1R inhibitors.

These effects may not be due to direct kinase inhibition but could be related to the on-target

effects in different tissues or cell types.

Impact on Other Immune Cells: While primarily targeting macrophages and microglia, CSF-

1R is also expressed on other hematopoietic cells. Studies with other CSF-1R inhibitors

have shown potential effects on T-helper cell differentiation[8].

Hepatic Effects: A common finding with CSF-1R inhibitors is a transient and asymptomatic

elevation of liver enzymes[9]. This is generally considered an on-target effect related to the

clearance of these enzymes by Kupffer cells (liver-resident macrophages) and is not typically

associated with liver damage[9].

Periorbital Edema: Some CSF-1R inhibitors have been associated with periorbital edema[9].

The precise mechanism for this is not fully understood but is considered a class-related

effect.

It is important to note that a Phase 1 clinical trial with Enrupatinib in healthy volunteers found

the drug to be relatively safe, with all treatment-emergent adverse events in the multiple-dosing

phase being mild (grade 1) and considered unrelated to the drug[2].

Experimental Protocols
Detailed, specific experimental protocols for the off-target profiling of Enrupatinib are not

publicly available. However, a general methodology for assessing kinase inhibition is provided

below, based on standard industry practices.

Representative Kinase Inhibition Assay Protocol
(Biochemical)
This protocol describes a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a purified kinase.
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Figure 2: General Workflow for a Biochemical Kinase Inhibition Assay.
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Materials:

Purified recombinant kinase

Specific peptide substrate for the kinase

Adenosine triphosphate (ATP)

Enrupatinib (or test compound)

Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Multi-well assay plates (e.g., 384-well)

Plate reader capable of detecting the signal (e.g., luminescence)

Procedure:

Compound Preparation: Prepare a serial dilution of Enrupatinib in an appropriate solvent

(e.g., DMSO) and then dilute further in the assay buffer.

Reaction Setup: a. Add the diluted Enrupatinib to the wells of the assay plate. Include

positive (no inhibitor) and negative (no enzyme) controls. b. Add the purified kinase to all

wells except the negative controls. c. Pre-incubate the plate to allow the compound to bind to

the kinase.

Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to all wells to

start the kinase reaction.

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C)

for a predetermined time to allow the enzymatic reaction to proceed.

Detection: a. Stop the kinase reaction according to the detection kit manufacturer's

instructions. b. Add the detection reagent, which measures the amount of ADP produced (in

the case of ADP-Glo™), a direct measure of kinase activity. c. Incubate as required for signal

development. d. Read the signal on a plate reader.
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Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of

Enrupatinib relative to the positive control. b. Plot the percent inhibition against the

logarithm of the Enrupatinib concentration and fit the data to a dose-response curve to

determine the IC50 value.

Conclusion
The available preclinical data strongly suggest that Enrupatinib is a highly selective inhibitor of

CSF-1R with a favorable off-target profile, particularly within the kinome. Its high selectivity is a

desirable characteristic that likely contributes to the good safety profile observed in early

clinical studies. While direct, quantitative off-target data is limited in the public domain, the

qualitative information indicates a low probability of off-target kinase-mediated effects. The

potential for class-wide, on-target-related effects in various tissues should be considered and

continued to be monitored in ongoing and future clinical trials. This in-depth analysis provides a

foundational understanding of Enrupatinib's selectivity and guides further investigation into its

clinical safety and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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